molecular formula C14H9F4NO B1450737 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide CAS No. 1261887-90-4

2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide

Cat. No. B1450737
M. Wt: 283.22 g/mol
InChI Key: DOTINRZXHIYJNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide” has been reported . It is suggested that a 2:2 mixed anhydride is expected to be the only active species, and the ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide” is C14H8F4O2 . The average mass is 284.206 Da and the monoisotopic mass is 284.046051 Da .


Chemical Reactions Analysis

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Scientific Research Applications

Catalyst in Dehydrative Amidation

2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide and related compounds have been studied for their potential as catalysts in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown effectiveness in catalyzing the dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, with the ortho-substituent of boronic acid playing a key role in accelerating the amidation (Wang, Lu, & Ishihara, 2018).

Advancements in Amide Condensation

Advances in amide condensation techniques, particularly for sterically demanding carboxylic acids, have been made possible by using catalysts related to 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide. For example, tetrachlorobenzo[d][1,3,2]dioxaborole has proven superior to 3,5-bis(trifluoromethyl)phenylboronic acid for this purpose (Maki, Ishihara, & Yamamoto, 2006).

Fluorine's Impact in Molecular Conformation

Fluorine-containing analogues of proline, including those related to the chemical , have been valuable in understanding the effects of substituents on amino acid residues. Studies on diastereomeric 4-fluoroprolines and 4-(trifluoromethyl)prolines have revealed insights into conformation, acid-base transition, and amide-bond isomerism (Kubyshkin, 2020).

Synthesis of Weinreb Amides

The chemical is relevant in the synthesis of Weinreb amides from carboxylic acids. A method that converts carboxylic acids to acid fluorides, which then react to give Weinreb amides, has been developed. This process is significant due to its high yields and purity of the products (Tunoori, White, & Georg, 2000).

Synthesis of Novel Poly(arylene ether)s

The synthesis of novel poly(arylene ether)s using related compounds has been achieved. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various applications, including in film casting (Salunke, Ghosh, & Banerjee, 2007).

Development in N-trifluoromethyl Amides Synthesis

The synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters has been explored. This method is notable for its broad scope and potential application in pharmaceutical compound modification (Liu, Parker, Wang, Flavell, Toste, & Wilson, 2021).

Safety And Hazards

The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTINRZXHIYJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181004
Record name [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide

CAS RN

1261887-90-4
Record name [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261887-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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